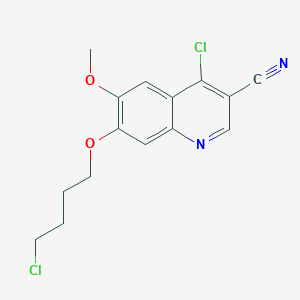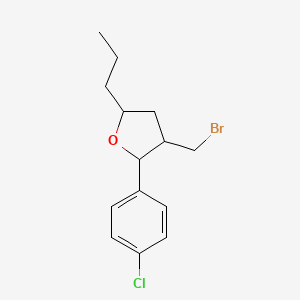
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a bromomethyl group, a 4-chlorophenyl group, and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Bromomethyl Group: This can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Attachment of the 4-Chlorophenyl Group:
Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, resulting in the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-2-(4-fluorophenyl)-5-propyltetrahydrofuran: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
3-(Bromomethyl)-2-(4-chlorophenyl)-5-ethyltetrahydrofuran: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran is unique due to the combination of its bromomethyl, 4-chlorophenyl, and propyl substituents. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
89058-36-6 |
|---|---|
Fórmula molecular |
C14H18BrClO |
Peso molecular |
317.65 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2-(4-chlorophenyl)-5-propyloxolane |
InChI |
InChI=1S/C14H18BrClO/c1-2-3-13-8-11(9-15)14(17-13)10-4-6-12(16)7-5-10/h4-7,11,13-14H,2-3,8-9H2,1H3 |
Clave InChI |
ISDKNZNRRYSSOP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(C(O1)C2=CC=C(C=C2)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
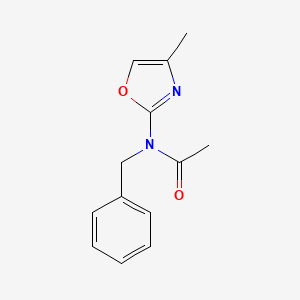
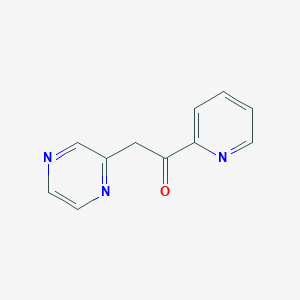

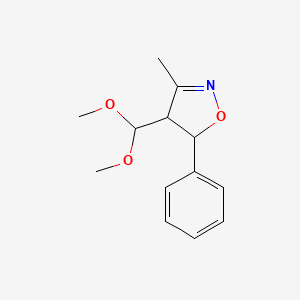
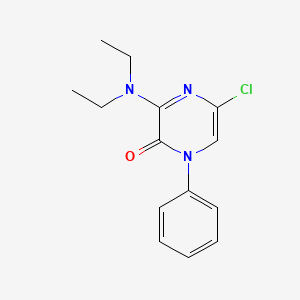
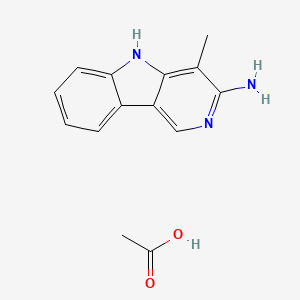
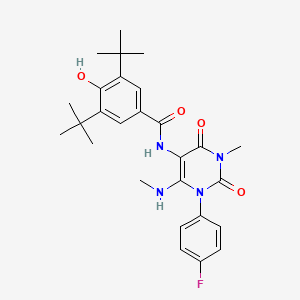
![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
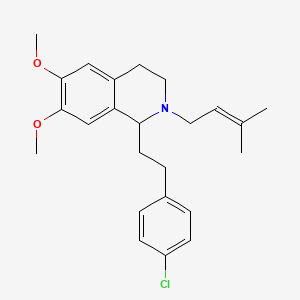
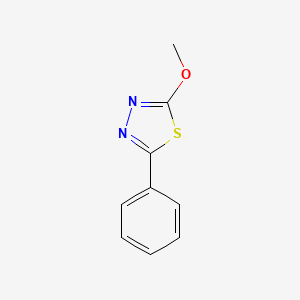
![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
